Cellular PRMT5 Inhibition Potency: 28-Fold Improvement in EC50 vs. GSK591 Across Multiple Human Cancer Cell Lines
N-(2-methylpyrimidin-5-yl)prop-2-enamide demonstrates a cellular PRMT5 EC50 of 2 nM in inhibition of symmetric dimethyl arginine (SDMA) levels across ZR-75-1, U-2940, REC1, BJAB, and MINO human cancer cell lines, as catalogued in BindingDB [1]. By direct head-to-head comparison, the widely used PRMT5 chemical probe GSK591 achieves an EC50 of only 56 nM in Z-138 cells, measured by SmD3 symmetric arginine methylation [2]. This represents a 28-fold potency advantage for N-(2-methylpyrimidin-5-yl)prop-2-enamide in cellular target engagement assays.
| Evidence Dimension | Cellular PRMT5 inhibition (EC50) |
|---|---|
| Target Compound Data | EC50 = 2 nM (SDMA suppression in ZR-75-1, U-2940, REC1, BJAB, MINO cells; 3-day incubation) |
| Comparator Or Baseline | GSK591 (EPZ015866): EC50 = 56 nM (SmD3 symmetric arginine methylation in Z-138 cells) |
| Quantified Difference | Target compound is 28× more potent in cellular PRMT5 inhibition (2 nM vs. 56 nM) |
| Conditions | PRMT5 cellular target engagement; SDMA ELISA or SmD3 methylation readouts; 3-day compound incubation (target compound) vs. standard potency assay (GSK591) |
Why This Matters
For researchers selecting a PRMT5 inhibitor for cellular mechanistic studies, the 28-fold potency advantage translates to lower compound concentrations required to achieve full target engagement, reducing the risk of off-target effects associated with high-micromolar dosing that may occur with less potent probes such as GSK591.
- [1] BindingDB. BDBM178166. EC50 = 2 nM. Assay: Inhibition of PRMT5 in human ZR-75-1, U-2940, REC1, BJAB, and MINO cells assessed as decrease in SDMA level incubated for 3 days. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=178166 View Source
- [2] Bertin Bioreagent. GSK591 (EPZ015866) Product Technical Datasheet. In Z-138 cells, inhibits symmetric arginine methylation of SmD3 with EC50 = 56 nM. https://www.bertin-bioreagent.com/gsk591/ View Source
